

An In-depth Technical Guide to the Chemical Properties of 1,11-Dodecadiene

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Compound of Interest

Compound Name: 1,11-Dodecadiene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **1,11-dodecadiene**, a non-conjugated diene with applications in organic synthesis and polymer chemistry. This document details its physical and spectroscopic properties, reactivity, and key synthetic transformations. Experimental protocols for representative reactions are provided, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

1,11-Dodecadiene (C₁₂H₂₂) is a linear alpha,omega-diene, a class of hydrocarbons featuring two terminal double bonds.[1][2] Its structure, consisting of a ten-carbon aliphatic chain separating the two vinyl groups, dictates its chemical behavior. The non-conjugated nature of the double bonds means they generally react independently of one another, similar to simple terminal alkenes.[3] This guide aims to be a thorough resource for professionals requiring detailed chemical information on this compound.

Physical and Chemical Properties

1,11-Dodecadiene is a colorless liquid under standard conditions.[4] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂	[1]
Molecular Weight	166.30 g/mol	[1]
Boiling Point	207 - 208.6 °C at 760 mmHg	[5][6]
Melting Point	Not available	
Density	0.767 - 0.77 g/mL	[5][6]
Refractive Index	1.4370 - 1.4400	[5][6]
Vapor Pressure	0.3 ± 0.2 mmHg at 25°C (Predicted)	[5]
Flash Point	69.3 °C	[5]
Solubility	Slightly soluble in chloroform and ethyl acetate.	[6]
CAS Number	5876-87-9	[6]

Spectroscopic Data

The structural features of **1,11-dodecadiene** are well-characterized by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1,11-dodecadiene** exhibits characteristic signals for the vinyl protons and the aliphatic chain. The terminal vinyl protons appear as a complex multiplet in the range of δ 4.9-5.9 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) typically resonate around δ 2.0 ppm. The remaining methylene protons of the long alkyl chain produce a broad signal around δ 1.3 ppm.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure. The sp² hybridized carbons of the terminal double bonds are observed in the downfield region, typically around δ

114 ppm (for the =CH₂) and δ 139 ppm (for the -CH=). The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of **1,11-dodecadiene** displays characteristic absorption bands for the C-H and C=C bonds of the terminal alkene functional groups. Key absorptions include:

- ~3079 cm⁻¹: =C-H stretching vibration.
- ~2925 and ~2855 cm⁻¹: -C-H stretching vibrations of the methylene groups.
- ~1641 cm⁻¹: C=C stretching vibration.
- ~991 and ~909 cm⁻¹: =C-H out-of-plane bending (wagging) vibrations, which are characteristic of terminal alkenes.[9]

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1,11-dodecadiene** shows a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern is characteristic of long-chain alkanes and alkenes, with a series of peaks corresponding to the loss of alkyl fragments.

Reactivity and Synthetic Applications

As a non-conjugated diene, **1,11-dodecadiene** undergoes reactions typical of terminal alkenes. The two double bonds can react independently, allowing for mono- or di-functionalization. It is incompatible with strong oxidizing agents.[4]

Epoxidation

The double bonds of **1,11-dodecadiene** can be converted to epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[10] The reaction is a syn addition, where the oxygen atom is delivered to the same face of the double bond.[11]

- Dissolve the terminal alkene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents per double bond) in DCM.
- Add the m-CPBA solution dropwise to the alkene solution while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[12][13]



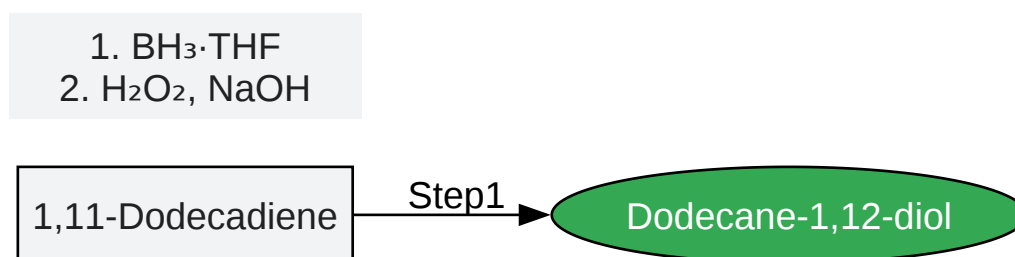
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Epoxidation Experimental Workflow

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkenes of **1,11-dodecadiene** into primary alcohols with anti-Markovnikov regioselectivity.[3][14] This means the hydroxyl group adds to the terminal carbon atom.

- In a dry, nitrogen-flushed flask, dissolve the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C.
- Add a solution of borane-THF complex (BH₃·THF) (approximately 0.33 to 0.5 equivalents per double bond) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Slowly add water to quench any excess borane, followed by aqueous sodium hydroxide.
- Carefully add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 50 °C.
- Stir the mixture at room temperature for several hours or until the reaction is complete.
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the resulting alcohol by column chromatography or distillation.[15][16][17]



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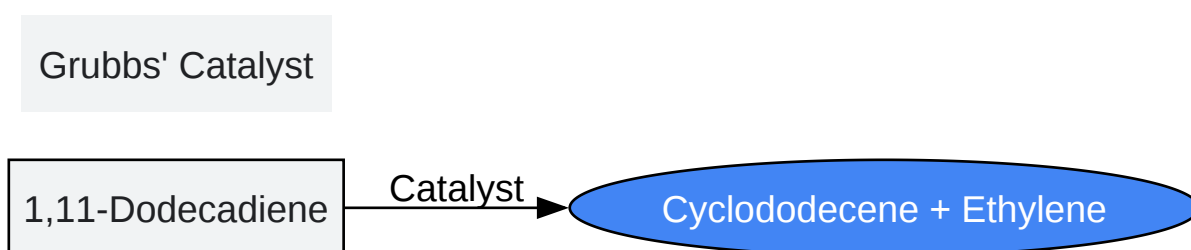
Hydroboration-Oxidation Reaction

Olefin Metathesis

1,11-Dodecadiene is a suitable substrate for ring-closing metathesis (RCM), a powerful reaction for the synthesis of cyclic olefins.[18] In the presence of a ruthenium-based catalyst

(e.g., Grubbs' catalyst), **1,11-dodecadiene** can undergo intramolecular metathesis to form cyclododecene and volatile ethylene, which drives the reaction to completion.[19]

- In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve **1,11-dodecadiene** in a degassed solvent such as dichloromethane or toluene.
- Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst.
- Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
- Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the cyclic alkene.[20][21]



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Ring-Closing Metathesis of **1,11-Dodecadiene**

Conclusion

1,11-Dodecadiene is a versatile chemical building block with well-defined physical and spectroscopic properties. Its non-conjugated terminal double bonds undergo a variety of transformations common to simple alkenes, including epoxidation, hydroboration-oxidation, and olefin metathesis. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for its application in synthetic organic chemistry and materials science.

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